2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol
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Overview
Description
2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex hydrocarbon chain. This compound is notable for its unique structural features, which include a methyl group, a propan-2-yl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of a suitable Grignard reagent with a carbonyl compound can yield the desired alcohol. The reaction typically involves the addition of the Grignard reagent to the carbonyl compound, followed by hydrolysis to produce the alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde.
Reduction: The compound can be reduced to form a hydrocarbon by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Scientific Research Applications
2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-butanol: Similar in structure but lacks the propan-2-yl group.
3-Methyl-2-pentanol: Similar in having a hydroxyl group but differs in the hydrocarbon chain structure.
2-Hexanol: Another alcohol with a different carbon chain length and structure.
Uniqueness
2-Methyl-3-(4-propan-2-ylphenyl)butan-1-ol is unique due to its specific combination of functional groups and hydrocarbon chain structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)13-5-7-14(8-6-13)12(4)11(3)9-15/h5-8,10-12,15H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRIAUJUTMBAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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